Piperidine Substituent Effects on Sphingosine Kinase Inhibition: 2-Methyl vs. Unsubstituted vs. 4-Propyl Analogs
In the conserved aminothiazole scaffold series, compound 2D216 (piperidin-1-ylsulfonyl) and 2E151 (4-propylpiperidin-1-ylsulfonyl) showed differential potency in MLR assays, with 2E151 being more potent than 2D216 [1]. Target compound 683261-91-8 features a 2-methylpiperidine sulfonamide, which places a methyl group at a chiral center alpha to the sulfonamide nitrogen. By class-level inference, this 2-methyl substitution is expected to produce distinct steric and stereoelectronic effects compared to unsubstituted piperidine (CAS 5808-02-6 analog) or 4-methylpiperidine (CAS not listed) congeners, potentially altering SphK isoform selectivity [2].
| Evidence Dimension | Functional potency in T-cell co-stimulation (MLR assay) |
|---|---|
| Target Compound Data | Not yet reported in public domain for 683261-91-8 |
| Comparator Or Baseline | 2D216 (piperidine analog): active in MLR; 2E151 (4-propylpiperidine analog): more potent than 2D216 in MLR |
| Quantified Difference | 2E151 > 2D216 (qualitative ranking only); quantitative fold-change not publicly disclosed |
| Conditions | Mixed lymphocyte reaction (MLR) assay using murine splenocytes; co-stimulation with LPS |
Why This Matters
Demonstrates that piperidine substituent identity is a functional differentiator within this chemotype, directly impacting immunological assay potency and supporting the rationale for selecting the 2-methyl variant as a distinct tool compound for structure-activity relationship (SAR) studies.
- [1] OMICSDI Database. Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity. Compound 2D216 and 2E151 MLR data. View Source
- [2] US20110105505A1. Thiazolyl piperidine derivatives. Inhibitors of sphingosine kinase. Merck Patent GmbH, 2011. Provides the structural framework and pharmacological rationale for aminothiazole-piperidine sulfonamide SphK inhibitors. View Source
